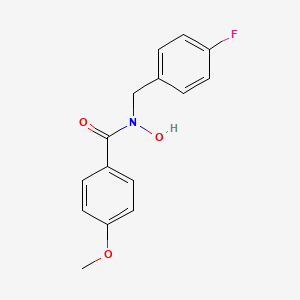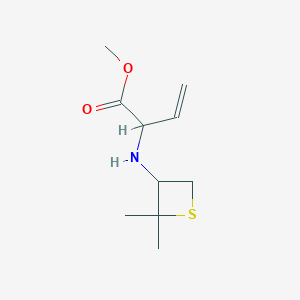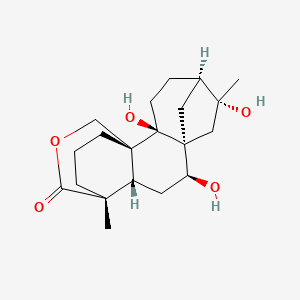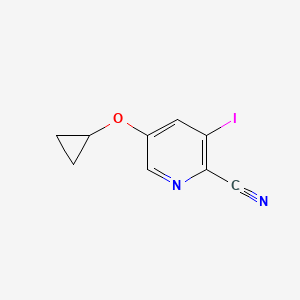
5-Cyclopropoxy-3-iodopicolinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclopropoxy-3-iodopicolinonitrile is an organic compound with the molecular formula C9H7IN2O and a molecular weight of 286.07 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a picolinonitrile moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Métodos De Preparación
The synthesis of 5-Cyclopropoxy-3-iodopicolinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-iodopyridine and cyclopropanol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the cyclopropoxy group is introduced to the 3-iodopyridine under basic conditions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-Cyclopropoxy-3-iodopicolinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include organometallic compounds and halides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Cyclopropoxy-3-iodopicolinonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Cyclopropoxy-3-iodopicolinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, affecting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
5-Cyclopropoxy-3-iodopicolinonitrile can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-iodopicolinonitrile: This compound has a similar structure but with different positioning of the cyclopropoxy and iodine groups.
Cyclopropyl derivatives: Other cyclopropyl-containing compounds may have different functional groups attached to the cyclopropyl ring, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C9H7IN2O |
|---|---|
Peso molecular |
286.07 g/mol |
Nombre IUPAC |
5-cyclopropyloxy-3-iodopyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7IN2O/c10-8-3-7(13-6-1-2-6)5-12-9(8)4-11/h3,5-6H,1-2H2 |
Clave InChI |
LIIPRMFIESTLOK-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=CC(=C(N=C2)C#N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


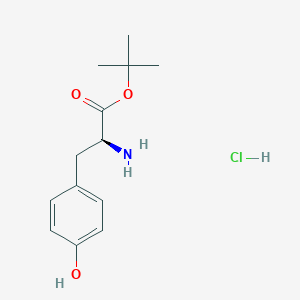
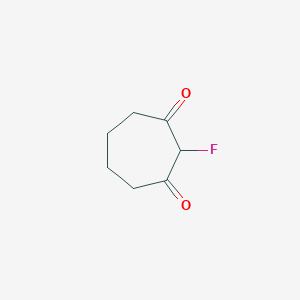
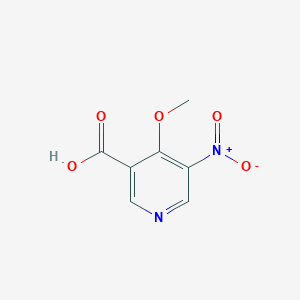


![(3aR,9bS)-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B13025931.png)

![(2R)-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid](/img/structure/B13025949.png)
![5-Bromo-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B13025950.png)

